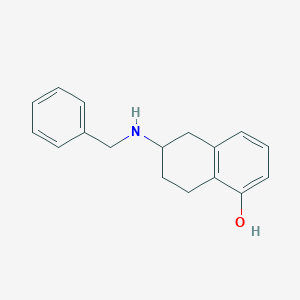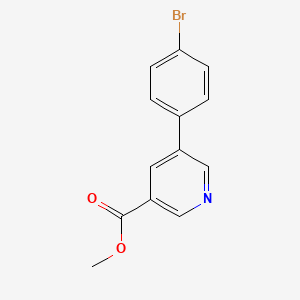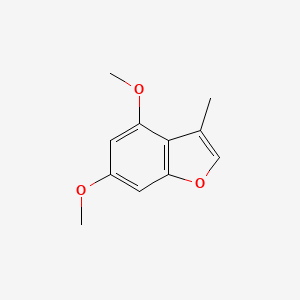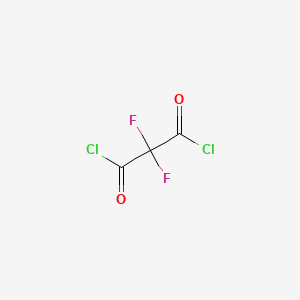
2,2-difluoropropanedioyl Dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-difluoropropanedioyl dichloride is a chemical compound with the molecular formula C₃Cl₂F₂O₂ and a molecular weight of 176.934 g/mol . It is also known by other names such as chlorure de difluoromalonyle and difluoromalonyl dichloride . This compound is characterized by the presence of two fluorine atoms and two chlorine atoms attached to a propanedioyl group.
准备方法
The synthesis of 2,2-difluoropropanedioyl dichloride involves the reaction of 2,2-difluoropropanoic acid with thionyl chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product. The reaction proceeds as follows:
C3H2F2O2+SOCl2→C3Cl2F2O2+SO2+HCl
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity .
化学反应分析
2,2-difluoropropanedioyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2,2-difluoropropanoic acid and hydrochloric acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form 2,2-difluoropropanol.
Common reagents used in these reactions include thionyl chloride, lithium aluminum hydride, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2,2-difluoropropanedioyl dichloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of fluorinated organic compounds, which are valuable in various chemical reactions and processes.
Biology: The compound is used in the modification of biomolecules to study the effects of fluorination on biological activity.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those that require fluorinated intermediates for enhanced bioactivity and stability.
作用机制
The mechanism of action of 2,2-difluoropropanedioyl dichloride involves its reactivity with nucleophiles. The compound’s electrophilic carbon centers, due to the presence of electron-withdrawing fluorine and chlorine atoms, make it highly reactive towards nucleophilic attack. This reactivity is exploited in various chemical transformations and modifications of organic molecules .
相似化合物的比较
2,2-difluoropropanedioyl dichloride can be compared with other similar compounds such as:
2,2-difluoropropanoic acid: This compound is a precursor in the synthesis of this compound and shares similar fluorinated characteristics.
2,2-difluoromalonic acid: Another related compound, differing by the presence of hydroxyl groups instead of chlorine atoms.
2,2-difluoro-1,3-propanediol: This compound has hydroxyl groups instead of chlorine atoms, making it less reactive in substitution reactions.
The uniqueness of this compound lies in its dual electrophilic centers, which allow for diverse chemical reactivity and applications in various fields.
属性
CAS 编号 |
425-98-9 |
|---|---|
分子式 |
C3Cl2F2O2 |
分子量 |
176.93 g/mol |
IUPAC 名称 |
2,2-difluoropropanedioyl dichloride |
InChI |
InChI=1S/C3Cl2F2O2/c4-1(8)3(6,7)2(5)9 |
InChI 键 |
FBNFLLVJXCVSKV-UHFFFAOYSA-N |
规范 SMILES |
C(=O)(C(C(=O)Cl)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-[3,5-Bis(4-tert-butylphenyl)phenyl]-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13698848.png)
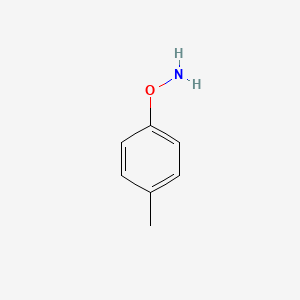
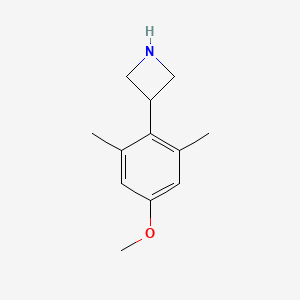
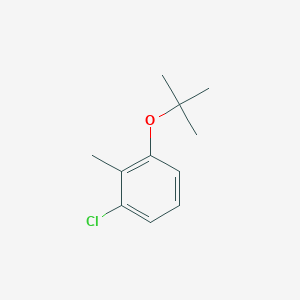
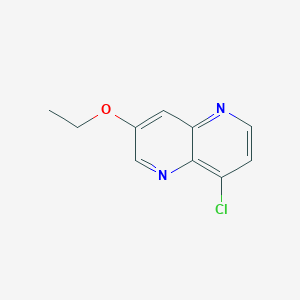
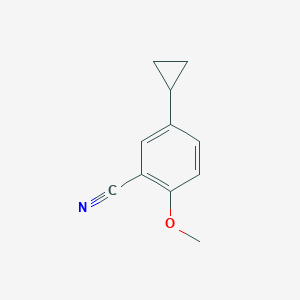
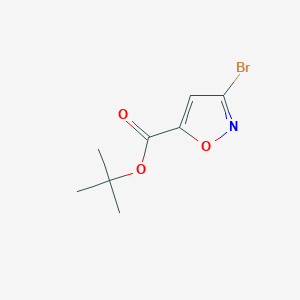
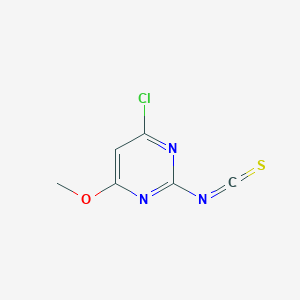
![tert-butyl 4-(methyl(1H-pyrrolo[3,2-b]pyridin-5-yl)amino)piperidine-1-carboxylate](/img/structure/B13698898.png)
![6-Chloro-3-(methoxymethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13698903.png)
